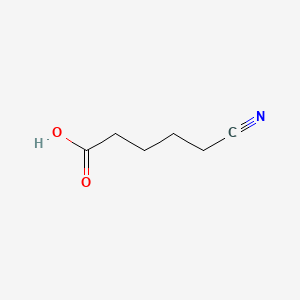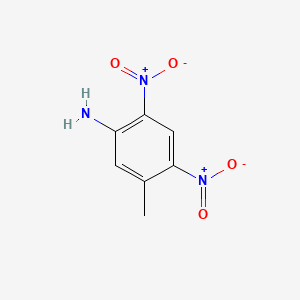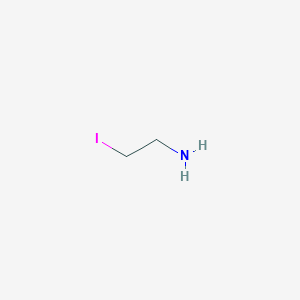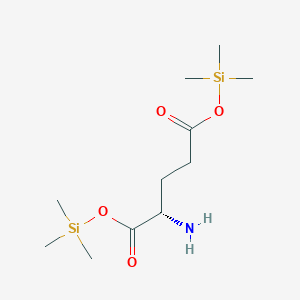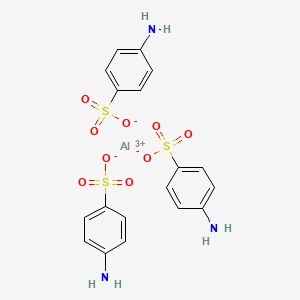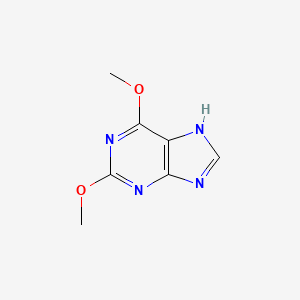
2,6-dimethoxy-7H-purine
Übersicht
Beschreibung
2,6-Dimethoxy-7H-purine is a purine derivative characterized by the presence of two methoxy groups at the 2 and 6 positions of the purine ring Purines are a class of heterocyclic aromatic organic compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxy-7H-purine typically involves the reaction of 2,6-dichloropurine with sodium methoxide in methanol. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of high-purity starting materials and rigorous purification techniques, such as recrystallization or chromatography, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethoxy-7H-purine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base, such as sodium hydroxide.
Major Products:
Oxidation: Formation of 2,6-diformylpurine or 2,6-dicarboxypurine.
Reduction: Formation of 2,6-dimethoxy-1,2,3,4-tetrahydropurine.
Substitution: Formation of 2,6-diaminopurine or 2,6-dithiopurine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-7H-purine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various purine derivatives with potential pharmacological activities.
Biology: Studied for its role in nucleotide analogs and potential as an inhibitor of specific enzymes involved in DNA and RNA synthesis.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of advanced organic compounds.
Wirkmechanismus
The mechanism of action of 2,6-dimethoxy-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance its binding affinity and specificity towards these targets. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis by mimicking the natural substrates and competing for the active site. This inhibition can lead to the disruption of DNA or RNA synthesis, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
2,6-Diaminopurine: A purine derivative with amino groups at the 2 and 6 positions, known for its antiviral and anticancer properties.
2,6-Dihydroxypurine: A purine derivative with hydroxyl groups at the 2 and 6 positions, studied for its role in metabolic pathways.
2,6-Dichloropurine: A precursor for the synthesis of various purine derivatives, including 2,6-dimethoxy-7H-purine.
Uniqueness: this compound is unique due to the presence of methoxy groups, which impart distinct chemical properties and reactivity. These groups enhance its solubility in organic solvents and influence its interaction with biological targets, making it a valuable compound for diverse scientific applications.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-12-6-4-5(9-3-8-4)10-7(11-6)13-2/h3H,1-2H3,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTFLKXSYUGRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408625 | |
| Record name | 2,6-dimethoxy-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5327-19-5 | |
| Record name | NSC3295 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dimethoxy-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,4R,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine](/img/structure/B3053264.png)

![2-Methylfuro[3,2-b]pyridine](/img/structure/B3053266.png)
